molecular formula C17H21NO B11757198 5-Isopropenyl-2-methylcyclohex-2-enone o-benzyloxime

5-Isopropenyl-2-methylcyclohex-2-enone o-benzyloxime

Katalognummer: B11757198
Molekulargewicht: 255.35 g/mol
InChI-Schlüssel: YRQLVGKJFWKWHG-ZCXUNETKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Isopropenyl-2-methylcyclohex-2-enone o-benzyloxime is a chemical compound with the molecular formula C17H21NO. It is known for its applications in scientific research and as a synthetic intermediate. The compound is characterized by its unique structure, which includes an isopropenyl group, a methyl group, and a benzyloxime group attached to a cyclohexenone ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropenyl-2-methylcyclohex-2-enone o-benzyloxime typically involves the reaction of 5-Isopropenyl-2-methylcyclohex-2-enone with benzylhydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired o-benzyloxime derivative. The process may involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves scaling up the synthetic routes used in laboratory settings, with additional considerations for safety, purity, and yield optimization.

Analyse Chemischer Reaktionen

Types of Reactions

5-Isopropenyl-2-methylcyclohex-2-enone o-benzyloxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The benzyloxime group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions include various oxime derivatives, amines, and substituted cyclohexenone compounds.

Wissenschaftliche Forschungsanwendungen

5-Isopropenyl-2-methylcyclohex-2-enone o-benzyloxime is used in a range of scientific research applications:

    Chemistry: As a synthetic intermediate in the preparation of complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Isopropenyl-2-methylcyclohex-2-enone o-benzyloxime involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Isopropyl-2-methyl-2-cyclohexen-1-one: Similar in structure but lacks the benzyloxime group.

    2-Methyl-5-isopropenylcyclohexanone: Another related compound with slight structural variations.

Uniqueness

5-Isopropenyl-2-methylcyclohex-2-enone o-benzyloxime is unique due to the presence of the benzyloxime group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research and industrial applications where other similar compounds may not be suitable.

Eigenschaften

Molekularformel

C17H21NO

Molekulargewicht

255.35 g/mol

IUPAC-Name

(Z)-2-methyl-N-phenylmethoxy-5-prop-1-en-2-ylcyclohex-2-en-1-imine

InChI

InChI=1S/C17H21NO/c1-13(2)16-10-9-14(3)17(11-16)18-19-12-15-7-5-4-6-8-15/h4-9,16H,1,10-12H2,2-3H3/b18-17-

InChI-Schlüssel

YRQLVGKJFWKWHG-ZCXUNETKSA-N

Isomerische SMILES

CC\1=CCC(C/C1=N/OCC2=CC=CC=C2)C(=C)C

Kanonische SMILES

CC1=CCC(CC1=NOCC2=CC=CC=C2)C(=C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.